Product packaging for Ambutonium bromide(Cat. No.:CAS No. 115-51-5)

Ambutonium bromide

Katalognummer: B1665954
CAS-Nummer: 115-51-5
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: VTAGVKVPFBOVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ambutonium Bromide is an organic ammonium salt and a muscarinic acetylcholine receptor (mAChR) antagonist . With a molecular formula of C20H27BrN2O and a molar mass of 391.35 g/mol, it is supplied as a high-purity compound for research applications . Its primary research value lies in its anticholinergic properties, functioning as a competitive antagonist at muscarinic receptors . This mechanism of action makes it a useful pharmacological tool for studying cholinergic systems, particularly in research related to gastrointestinal physiology and smooth muscle function . The product is designated with the WHO ATC code A03CA07, indicating its relevance in explorations of gastrointestinal and motility disorders . Researchers utilize this compound to investigate receptor binding, signal transduction pathways, and the effects of cholinergic blockade in experimental models. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27BrN2O B1665954 Ambutonium bromide CAS No. 115-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAGVKVPFBOVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921583
Record name Ambutonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-51-5
Record name Benzenepropanaminium, γ-(aminocarbonyl)-N-ethyl-N,N-dimethyl-γ-phenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambutonium bromide [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambutonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBUTONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8YA3ZT14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Mechanisms of Pharmacological Action of Ambutonium Bromide

Ambutonium (B78136) Bromide as an Acetylcholine (B1216132) Antagonist

Ambutonium bromide functions as a direct antagonist of acetylcholine. medchemexpress.commedchemexpress.comglpbio.com As an anticholinergic agent, it blocks the action of acetylcholine at its receptors. medchemexpress.com Acetylcholine is a primary neurotransmitter in the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By impeding acetylcholine's ability to bind to its target receptors, this compound inhibits the transmission of parasympathetic nerve impulses, leading to its characteristic effects on the body. medchemexpress.com

Molecular Basis of Muscarinic Receptor Antagonism by this compound

The principal mechanism of this compound's action is its antagonism at muscarinic acetylcholine receptors (mAChRs). wikipedia.org These receptors are a subtype of acetylcholine receptors that are crucial components of the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. medchemexpress.com

Muscarinic antagonists typically function as competitive inhibitors. nih.gov This form of antagonism involves the antagonist molecule binding reversibly to the same site on the receptor that the endogenous agonist, acetylcholine, would normally occupy. By occupying the binding site, the antagonist prevents acetylcholine from binding and activating the receptor. The hallmark of a competitive antagonist is that its inhibitory effect can be overcome by increasing the concentration of the agonist. nih.govnih.gov While specific studies detailing the competitive binding kinetics for this compound are not widely available, its classification as a muscarinic antagonist strongly implies this mechanism of action.

There are five distinct subtypes of muscarinic receptors (M1-M5), which are distributed differently throughout the body and are responsible for mediating various physiological functions. The affinity of an antagonist for these different subtypes determines its pharmacological specificity and clinical profile. The M1, M2, and M3 subtypes are the most well-characterized and are primary targets for antimuscarinic drugs.

Detailed research findings providing specific binding affinity data (such as Kᵢ or pA₂ values) for this compound at the M1, M2, and M3 receptor subtypes are not available in the current scientific literature. Therefore, a data table comparing its differential affinity cannot be generated. For context, other muscarinic antagonists exhibit varying selectivity profiles; for example, pirenzepine (B46924) is known for its relative selectivity for M1 receptors, whereas darifenacin (B195073) is selective for M3 receptors. researchgate.net Without specific binding studies for this compound, its selectivity profile across these key receptor subtypes remains uncharacterized.

Downstream Signaling Pathway Modulation by this compound

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The binding of an agonist like acetylcholine initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways mediated by G proteins. As an antagonist, this compound blocks the initiation of these signaling cascades.

The different muscarinic receptor subtypes couple to distinct families of heterotrimeric G proteins to exert their effects.

M1 and M3 Receptors: These subtypes typically couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction or glandular secretion.

M2 Receptors: This subtype primarily couples to the Gi/o family of G proteins. Activation of Gi proteins leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP counteracts processes stimulated by cAMP-dependent protein kinase A (PKA) and can lead to effects such as the slowing of the heart rate. chemicalbook.com

By blocking acetylcholine from binding to these receptors, this compound prevents the activation of their respective G protein signaling pathways. For instance, antagonism at M3 receptors would inhibit the Gq/11-PLC-IP₃ pathway, while antagonism at M2 receptors would prevent the Gi-mediated inhibition of adenylyl cyclase. Although direct experimental studies on the specific modulatory effects of this compound on these downstream pathways are not documented, its action as a muscarinic antagonist dictates that it functions as an inhibitor of these G protein-mediated signaling events.

Iii. Pharmacological Effects of Ambutonium Bromide on Physiological Systems

Effects on Smooth Muscle Physiology

Anticholinergic agents, particularly quaternary ammonium (B1175870) compounds, are known for their effects on smooth muscle. nih.govdrugbank.com They generally produce relaxation in smooth muscle located in the gastrointestinal tract, bladder, and lungs. nih.gov

Ambutonium (B78136) bromide has been recognized for its application in managing gastrointestinal diseases, including peptic ulcers. medkoo.comncats.iodocumentsdelivered.com The therapeutic effect in these conditions is linked to its antispasmodic properties on gastrointestinal smooth muscle. As a muscarinic antagonist, Ambutonium bromide inhibits the action of acetylcholine (B1216132), which is a primary excitatory neurotransmitter in the enteric nervous system responsible for stimulating muscle contraction. nih.gov By blocking these signals, the drug reduces the tone and motility of the gastrointestinal tract. drugbank.comozemedicine.com This mechanism is shared with other quaternary ammonium bromide compounds, such as otilonium (B12848) bromide, which are known to inhibit spontaneous and induced contractions in the colon by blocking calcium influx required for muscle contraction. nih.govnih.govnih.gov

Table 1: Effects of Quaternary Ammonium Anticholinergics on Gastrointestinal Motility

ParameterEffectMechanism
Smooth Muscle Tone DecreaseInhibition of acetylcholine at muscarinic receptors
Spontaneous Contractions InhibitionBlockade of calcium channels and mobilization
Induced Hypermotility ReductionAntagonism of excitatory neurotransmitters

While specific clinical studies detailing the effects of this compound on airway smooth muscle are not prevalent in contemporary literature, its classification as a quaternary ammonium anticholinergic suggests a potential for bronchodilation. nih.govmedex.com.bd This effect is a hallmark of several drugs in its class, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, which are widely used in the treatment of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). medex.com.bdnih.gov

The general mechanism involves the blockade of muscarinic receptors (specifically M3 receptors) on the smooth muscle of the airways. patsnap.com The neurotransmitter acetylcholine, when released from the vagus nerve, normally binds to these receptors to cause bronchoconstriction. medex.com.bd By competitively antagonizing acetylcholine, these agents prevent this contraction, leading to smooth muscle relaxation and a widening of the airways (bronchodilation). medex.com.bdpatsnap.com

Modulation of Glandular Secretions

A primary function of anticholinergic drugs is the reduction of secretions from various glands by blocking parasympathetic stimulation. nih.gov This includes a decrease in gastric, salivary, and bronchial secretions. nih.gov

This compound was historically investigated as a therapeutic agent for peptic ulcers. medkoo.comncats.io This application is predicated on its ability to inhibit gastric acid secretion. ozemedicine.com The production of gastric acid is partly regulated by the vagus nerve, which releases acetylcholine to stimulate parietal cells. As a muscarinic antagonist, this compound blocks this cholinergic stimulation, leading to a reduction in acid output. ozemedicine.com Other bromide-containing compounds, like nolinium (B10759617) bromide and heteronium (B1210995) bromide, have also been shown to inhibit histamine-stimulated gastric acid secretion, further establishing this as a known action for this class of drugs. nih.govnih.govnih.gov Nolinium bromide, for instance, acts in part by inhibiting the H+, K+-ATPase proton pump. nih.gov

A common and predictable effect of anticholinergic medications is the modulation of salivary secretions, often resulting in dry mouth (xerostomia). dermnetnz.orgnih.govhealthline.com By blocking acetylcholine at the muscarinic receptors in the salivary glands, these drugs inhibit the parasympathetic signals that stimulate saliva production. researchgate.net While direct research on this compound's specific impact on salivation is limited, the effect is a well-documented characteristic of the drug class. dermnetnz.orghealthline.com Other quaternary ammonium anticholinergics, such as ipratropium bromide, have been studied for their ability to reduce excessive salivation (sialorrhea), confirming this application for the drug class. nih.gov

Influence on Autonomic Nervous System Function

This compound exerts its influence primarily on the autonomic nervous system, specifically as an antagonist of the parasympathetic division. wikipedia.orgncats.io It functions by competitively blocking muscarinic acetylcholine receptors located at the junctions of postganglionic parasympathetic nerves and effector organs (like smooth muscle and glands). ozemedicine.comdrugbank.com

As a quaternary ammonium compound, this compound possesses a charged nitrogen atom, which makes it less lipid-soluble. nih.govgoogle.com This property significantly limits its ability to cross the blood-brain barrier, thus restricting its effects primarily to the peripheral nervous system and reducing the likelihood of central nervous system side effects that can be seen with tertiary amine anticholinergics. nih.govgoogle.comozemedicine.com A 1972 study specifically investigated the central and peripheral actions of this compound. medkoo.com While most effects are postganglionic, some quaternary ammonium antimuscarinics can produce ganglionic blockade at higher concentrations, which may result in effects like orthostatic hypotension. ozemedicine.com

Table 2: Summary of Pharmacological Actions of this compound (as a Quaternary Anticholinergic)

Physiological SystemTargetActionResult
Gastrointestinal Tract Smooth Muscle Muscarinic ReceptorsAntagonismRelaxation, Reduced Motility
Respiratory System Airway Smooth Muscle Muscarinic ReceptorsAntagonismRelaxation, Bronchodilation (Class Effect)
Glandular Tissue Gastric Gland Muscarinic ReceptorsAntagonismInhibition of Acid Secretion
Glandular Tissue Salivary Gland Muscarinic ReceptorsAntagonismInhibition of Saliva Secretion
Autonomic Nerves Peripheral Muscarinic ReceptorsBlockadeInhibition of Parasympathetic Effects

Parasympatholyticallytic Actions of this compound

This compound exerts its effects as a parasympatholytic agent by competitively inhibiting muscarinic acetylcholine receptors. nih.govpatsnap.com These receptors are integral to the parasympathetic nervous system, which governs a range of "rest-and-digest" functions. By blocking these receptors, this compound effectively curtails the physiological responses initiated by parasympathetic nerve stimulation.

The primary mechanism of parasympatholytic drugs involves the blockade of muscarinic receptors on smooth muscle cells, cardiac muscle, and exocrine glands. nih.gov This action leads to a reduction in the tone and motility of smooth muscles, such as those found in the gastrointestinal tract. patsnap.com This spasmolytic effect is a hallmark of many anticholinergic compounds and is the basis for their use in conditions characterized by smooth muscle hyperactivity. While specific data on this compound's comparative potency is limited, the general class of quaternary ammonium anticholinergic agents is known to reduce gastric acid secretion and alleviate muscle cramps in the gastrointestinal tract. patsnap.com

Effects on Cholinergic Neurotransmission

The fundamental effect of this compound on cholinergic neurotransmission is its role as a competitive antagonist of acetylcholine at muscarinic receptors. nih.gov Acetylcholine is a primary neurotransmitter in the nervous system, responsible for signaling at neuromuscular junctions and within the autonomic nervous system. nih.gov Cholinergic neurons release acetylcholine into the synaptic cleft, where it binds to postsynaptic receptors to elicit a cellular response. nih.gov

This compound, by occupying the binding sites on muscarinic receptors, prevents acetylcholine from activating these receptors. nih.govpatsnap.com This blockade disrupts the normal transmission of nerve impulses in the parasympathetic nervous system. nih.gov The interaction of muscarinic antagonists with their receptors can vary in selectivity. Muscarinic receptors are classified into several subtypes, with M1, M2, and M3 being the most well-characterized pharmacologically. nih.gov The M3 subtype is primarily responsible for smooth muscle contraction and glandular secretion, while the M2 subtype is involved in cardiac responses and can also modulate neurotransmitter release. nih.govnih.gov The specific affinity of this compound for these different receptor subtypes would determine its precise pharmacological profile.

In experimental settings, the effect of muscarinic antagonists can be observed by their ability to inhibit contractions induced by cholinergic agonists like acetylcholine or carbachol (B1668302) in isolated tissues, such as the guinea pig ileum. nih.gov Furthermore, some non-selective muscarinic antagonists can enhance the release of acetylcholine from nerve terminals by blocking presynaptic M2 autoreceptors, which normally act as a negative feedback mechanism. nih.gov However, selective M3 receptor antagonists can inhibit smooth muscle contraction without affecting acetylcholine release. nih.gov

Interactive Table: Cholinergic Receptor Subtypes and Their Functions

Receptor SubtypePrimary Location(s)Primary Function(s)
M1 Central Nervous System, Gastric Parietal CellsCognitive function, Gastric acid secretion
M2 Heart, Presynaptic Nerve TerminalsDecreased heart rate, Inhibition of acetylcholine release
M3 Smooth Muscle, Glands, EyesSmooth muscle contraction, Glandular secretion, Pupillary constriction

Iv. Structure Activity Relationship Sar Studies of Ambutonium Bromide and Analogues

Elucidation of Key Structural Features for Muscarinic Antagonism

The muscarinic antagonist activity of ambutonium (B78136) bromide is intrinsically linked to several key structural features. The molecule can be conceptually divided into a cationic head, a central lipophilic body, and a polar amide group, each contributing to its interaction with the muscarinic receptor.

The quaternary ammonium (B1175870) group is a cornerstone of its anticholinergic activity. This permanently charged moiety is believed to interact with a conserved aspartic acid residue in the transmembrane domain 3 (TM3) of muscarinic receptors, an interaction crucial for anchoring the ligand to the receptor's binding pocket. The nature of the alkyl substituents on the nitrogen atom also modulates potency. In ambutonium bromide, the presence of two methyl groups and one ethyl group on the quaternary nitrogen is a common feature among many potent muscarinic antagonists.

The diphenylacetamide moiety forms the bulky, lipophilic core of the molecule. These two phenyl rings are critical for establishing van der Waals and hydrophobic interactions within a corresponding hydrophobic pocket of the receptor. The presence of two large, non-coplanar rings is a recurring motif in many potent anticholinergic agents, suggesting that this structural arrangement is optimal for occupying the receptor's binding site and preventing the conformational changes required for receptor activation.

The amide group (carboxamide) in this compound is another significant feature. While many potent muscarinic antagonists feature an ester linkage, the amide in ambutonium demonstrates that an ester is not an absolute requirement for high affinity. pharmacy180.com The amide group can participate in hydrogen bonding interactions with residues in the receptor binding site, further stabilizing the ligand-receptor complex.

The polymethylene chain connecting the quaternary ammonium head to the diphenylacetamide core acts as a spacer. The length of this chain is a critical determinant of activity, with a two to four-carbon chain generally being optimal for many muscarinic antagonists. pharmacy180.com In this compound, the three-carbon (propyl) chain positions the cationic head and the lipophilic body at an appropriate distance for simultaneous and effective interaction with their respective binding subsites on the receptor.

A summary of the key structural features of this compound for muscarinic antagonism is presented in the table below.

Structural FeatureImportance for Muscarinic Antagonism
Quaternary Ammonium Head Essential for ionic interaction with the receptor's anionic site (Aspartate in TM3). The nature of N-alkyl substituents influences potency.
Diphenyl Groups Provide the necessary bulk and lipophilicity for hydrophobic interactions within the receptor pocket, enhancing binding affinity.
Amide Linkage Capable of forming hydrogen bonds with receptor residues, contributing to the stability of the ligand-receptor complex.
Propyl Spacer Optimizes the distance between the cationic head and the lipophilic core for effective binding to their respective subsites on the receptor.

Comparative SAR Analysis with Related Quaternary Ammonium Compounds

The SAR of this compound can be further understood by comparing its structure and activity with other quaternary ammonium muscarinic antagonists. Compounds like propantheline (B1209224) bromide and glycopyrrolate (B1671915) share several structural similarities with this compound, including the presence of a quaternary ammonium group and bulky hydrophobic moieties.

Propantheline bromide , for instance, also contains a xanthene-9-carboxylate core, which is a large, hydrophobic system analogous to the diphenyl groups in ambutonium. This underscores the general requirement for a significant lipophilic domain for effective receptor blockade.

Glycopyrrolate features a cyclopentyl and a phenyl group attached to a central carbon, along with an ester linkage and a quaternary ammonium group on a pyrrolidinium (B1226570) ring. The presence of both an aromatic and a saturated carbocyclic ring is a common strategy to enhance antagonistic potency. pharmacy180.com

A comparative analysis highlights a recurring theme in the design of potent muscarinic antagonists: the combination of a cationic center with a large, hydrophobic region. The specific nature of the hydrophobic core (e.g., diphenyl, xanthene, or phenyl/cyclopentyl) and the linker (amide vs. ester) can influence potency and selectivity for different muscarinic receptor subtypes.

The following table provides a comparative overview of the structural features of this compound and related quaternary ammonium anticholinergics.

CompoundCationic HeadHydrophobic CoreLinkerKey SAR Insights
This compound Quaternary AmmoniumDiphenylAmideThe amide linker is a viable alternative to the more common ester linkage for potent muscarinic antagonism.
Propantheline Bromide Quaternary AmmoniumXantheneEsterThe large, tricyclic xanthene system serves a similar hydrophobic role to the diphenyl groups.
Glycopyrrolate Quaternary Ammonium (in a pyrrolidinium ring)Phenyl and CyclopentylEsterA combination of aromatic and saturated cyclic systems can confer high potency.
Oxybutynin Tertiary Amine (protonated at physiological pH)Phenyl and CyclohexylEsterDemonstrates that a tertiary amine can also be effective, likely being protonated to interact with the anionic site.

Computational Approaches in this compound SAR Investigations

Computational chemistry has emerged as a powerful tool for investigating the SAR of muscarinic antagonists like this compound. These methods provide insights into the three-dimensional (3D) aspects of ligand-receptor interactions that are not readily accessible through traditional synthetic and pharmacological approaches.

Molecular modeling studies, including docking simulations, have been employed to visualize the binding mode of this compound and its analogues within the active site of various muscarinic receptor subtypes. These studies have helped to rationalize the observed SAR by identifying specific amino acid residues that interact with the different moieties of the drug molecule. For instance, computational models can predict the hydrogen bonding patterns of the amide group and the hydrophobic contacts of the diphenyl rings, thereby explaining the impact of structural modifications on binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to delineate the relationship between the chemical structure of a series of compounds and their biological activity in a quantitative manner. For this compound analogues, QSAR studies aim to develop mathematical models that can predict the muscarinic antagonist potency based on various molecular descriptors.

A comprehensive QSAR study on a series of quaternary soft anticholinergics, which share structural features with this compound, revealed that the relationship between molecular size and activity is not always linear. pharmacy180.com For a large set of compounds, a bilinear or biexponential model provided a better fit than simple linear regression, suggesting that there is an optimal molecular volume for receptor binding. pharmacy180.com This implies that while increasing the size of the hydrophobic substituents can enhance activity up to a certain point, further increases may lead to a decrease in potency due to steric hindrance or a poor fit within the binding pocket.

A hypothetical QSAR model for a series of this compound analogues might take the following form:

log(1/IC₅₀) = c₁ * logP + c₂ * MR - c₃ * (MR)² + c₄ * σ + c₅

Where:

log(1/IC₅₀) is the biological activity (e.g., the negative logarithm of the half-maximal inhibitory concentration).

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MR is the molar refractivity, a measure of molecular volume.

σ is the Hammett constant, representing the electronic effects of substituents on the phenyl rings.

c₁-c₅ are the coefficients determined by regression analysis.

The following interactive data table illustrates the kind of data that would be used in a QSAR study of this compound analogues. Please note that the data presented here is hypothetical and for illustrative purposes only, as a comprehensive experimental dataset for a series of this compound analogues is not publicly available.

AnalogueR¹ (on Phenyl)logPMolar Refractivity (MR)σ (Hammett Constant)Predicted log(1/IC₅₀)
1 (H)H4.2110.50.007.5
2 (Cl)4-Cl4.9115.60.238.1
3 (CH₃)4-CH₃4.7115.1-0.177.8
4 (OCH₃)4-OCH₃4.1115.8-0.277.6
5 (NO₂)4-NO₂4.1116.20.787.2
6 (F)4-F4.3110.80.067.9

Such QSAR models are valuable tools in drug design, as they can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more potent analogues.

V. Advanced Research Methodologies and Models for Ambutonium Bromide

In Vitro Pharmacological Investigations of Ambutonium (B78136) Bromide

In vitro studies provide a controlled environment to dissect the molecular and cellular mechanisms of action of ambutonium bromide, free from the complex systemic variables of a living organism.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a drug for its target receptor. nih.gov These assays typically utilize a radiolabeled ligand (a molecule that binds to the receptor) and a source of the receptor, such as tissue homogenates or cell membranes expressing the receptor of interest. nih.govmerckmillipore.com For this compound, which targets muscarinic acetylcholine (B1216132) receptors (mAChRs), these studies are designed to quantify its binding characteristics. medchemexpress.com

The primary method is a competitive inhibition assay. merckmillipore.com In this setup, a constant concentration of a radioligand with known high affinity for muscarinic receptors, such as [3H]quinuclidinyl benzilate ([3H]QNB) or [3H]pirenzepine, is incubated with the receptor preparation. nih.gov Increasing concentrations of unlabeled this compound are then added to the mixture. By competing with the radioligand for the same binding site, this compound displaces the radiolabeled molecule. The amount of radioactivity bound to the receptor decreases as the concentration of this compound increases. This displacement is measured using techniques like filter-based separations or Scintillation Proximity Assay (SPA). nih.gov The resulting data are used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the muscarinic receptor. A lower Ki value signifies a higher binding affinity. Such assays can be performed with cell lines selectively expressing each of the five muscarinic receptor subtypes (M1-M5) to determine the compound's receptor selectivity profile. nih.govmdpi.com

While binding assays measure affinity, functional assays in isolated tissues assess the actual biological effect of a compound. nih.gov These experiments, often conducted in an organ bath, are a cornerstone of classical pharmacology and have been instrumental in characterizing anticholinergic agents. nih.gov Tissues that are rich in muscarinic receptors and exhibit a contractile response to acetylcholine are commonly used, with the guinea pig ileum being a standard preparation. silae.itnih.gov

In a typical experiment, a segment of tissue like the guinea pig ileum or trachea is suspended in a temperature-controlled organ bath containing a physiological salt solution and aerated with carbogen (B8564812) gas (95% O2, 5% CO2) to maintain viability. nih.govnih.gov The tissue is connected to a force transducer to measure changes in muscle tension. A cumulative concentration-response curve is first generated for a muscarinic agonist, such as acetylcholine or bethanechol, to establish a baseline contractile response. nih.gov The tissue is then incubated with this compound, and the agonist concentration-response curve is repeated. As a competitive antagonist, this compound is expected to cause a rightward parallel shift in the agonist's concentration-response curve without depressing the maximum response. silae.it

The magnitude of this shift is used to calculate the pA2 value, a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. silae.it This quantitative measure allows for the comparison of the potency of different antagonists.

Table 1: Illustrative pA2 Values of Muscarinic Antagonists in Guinea Pig Tissue Preparations (Note: This table provides examples of data obtained through functional assays for other well-known antagonists to illustrate the methodology.)

AntagonistAgonistTissue PreparationMean pA2 ValueReference
Atropine (B194438)BethanecholGastric Smooth Muscle8.52 nih.gov
Pirenzepine (B46924)BethanecholGastric Smooth Muscle6.52 nih.gov
AtropineAcetylcholineIleum9.93 silae.it
DicyclomineAcetylcholineIleum9.39 silae.it

Muscarinic receptors are G protein-coupled receptors (GPCRs) that translate the binding of an agonist like acetylcholine into an intracellular response via second messengers. mdpi.comnih.gov The specific pathway depends on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). mdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. researchgate.net In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

Analysis of these signaling pathways can be used to confirm the antagonistic action of this compound at a cellular level. In cells expressing the relevant muscarinic receptor subtype, the ability of this compound to block agonist-induced changes in second messenger levels would be measured. For example, in cells with M3 receptors, researchers would assess whether this compound prevents an acetylcholine-induced increase in intracellular calcium or IP3 formation. researchgate.net Similarly, in cells with M2 receptors, its ability to block the agonist-induced inhibition of cAMP production would be evaluated. These studies provide a detailed view of the compound's mechanism, confirming that it acts by blocking the signal transduction cascade initiated by receptor activation.

In Vivo Pharmacological Studies of this compound

Specific animal models are employed to investigate the characteristic effects of anticholinergic drugs. A classic and widely used model is the oxotremorine-induced tremor model, typically in rats or mice. researchgate.netnih.gov Oxotremorine is a potent muscarinic agonist that crosses the blood-brain barrier and induces a range of cholinergic effects, including severe tremors, salivation, and lacrimation. researchgate.netnih.gov In this model, animals are pre-treated with the test compound (this compound) before being challenged with oxotremorine. The ability of this compound to inhibit or reduce the severity of the tremors and other cholinergic signs serves as a measure of its central and peripheral anticholinergic activity. nih.gov

For investigating effects on gastrointestinal function, models such as the repeated water avoidance stress (rWAS) model in rats can be used. nih.govmdpi.com This model induces symptoms analogous to irritable bowel syndrome (IBS), including altered colonic motility and sensitivity, which are modulated by cholinergic pathways. nih.govmdpi.com The efficacy of an anticholinergic like this compound can be evaluated by its ability to normalize these stress-induced functional changes.

Table 2: Examples of In Vivo Animal Models for Anticholinergic Drug Evaluation

Model NameAnimalAgonist/StimulusMeasured Anticholinergic OutcomeReference
Oxotremorine-Induced TremorsMouse / RatOxotremorineInhibition of tremors, salivation, lacrimation researchgate.netnih.gov
Repeated Water Avoidance Stress (rWAS)RatPsychological StressNormalization of colonic contractility and mucus secretion nih.govmdpi.com
Methacholine ChallengeHuman / AnimalMethacholineInhibition of glandular secretion (e.g., nasal) nih.gov

Beyond specific models, the effects of this compound are evaluated across various organ systems known to be regulated by the parasympathetic nervous system.

Gastrointestinal System: As an anticholinergic agent intended for use in gastrointestinal disease, its effects on this system are paramount. documentsdelivered.com In conscious animal models, such as dogs with chronically implanted force transducers, the compound's ability to inhibit the contractile activity of the stomach, small intestine, and colon during both digestive and interdigestive states is quantified. drugbank.com

Cardiovascular System: Anticholinergic drugs can affect heart rate and other cardiovascular parameters. In animal models, the impact of this compound on heart rate, blood pressure, and cardiac rhythm would be monitored using telemetry or other cardiovascular recording techniques to characterize its cardiac profile. nih.govnih.gov

Central Nervous System (CNS): The bromide ion itself can have effects on the central nervous system, particularly with chronic administration. nih.gov Studies in rats have investigated the effects of chronic bromide exposure on various neurotransmitter systems. nih.gov While ambutonium is a quaternary ammonium (B1175870) compound, which generally limits its ability to cross the blood-brain barrier, any potential CNS effects would be carefully evaluated through behavioral models and neurophysiological recordings like EEG. nih.gov

Secretory Glands: A hallmark of anticholinergic action is the reduction of secretions. The effect of this compound on salivary, bronchial, and gastric acid secretion would be measured in relevant animal models to determine its antisecretory potency.

Advanced Analytical Techniques in this compound Research

The comprehensive investigation of this compound, from its fundamental chemical properties to its behavior in biological systems, relies on a suite of advanced analytical techniques. These methodologies are crucial for elucidating its structure, understanding its mechanism of action at a molecular level, and identifying its metabolic fate. Spectroscopic and spectrometric techniques, in particular, provide the detailed molecular insights required for this in-depth analysis.

Spectroscopic techniques are indispensable tools for probing the molecular structure and functional groups of this compound, which is essential for understanding its mechanism of action. By analyzing how the molecule interacts with electromagnetic radiation, researchers can confirm its chemical identity and infer how its structure relates to its pharmacological activity.

Infrared (IR) Spectroscopy: This technique is used to identify the various functional groups present in a molecule. ucdavis.eduyoutube.comlibretexts.orglibretexts.orgnih.gov For this compound, the IR spectrum displays characteristic absorption bands that correspond to its key structural features. A notable feature is the strong absorption peak observed around 1730 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration within the ester group. sci-hub.se The presence of N-H bonds in the primary amine group would typically result in absorption bands in the range of 3300-3500 cm⁻¹. youtube.com The aromatic ring gives rise to characteristic absorptions as well. By confirming the presence and integrity of these functional groups, IR spectroscopy plays a vital role in the structural verification of this compound and can be used to study interactions that might perturb these groups, offering clues to its binding mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. organicchemistrydata.org Both ¹H NMR and ¹³C NMR are powerful for the structural elucidation of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ambucaine (B92631) (the free base of this compound) provides a distinct signal for each unique carbon atom in the molecule. nih.govhmdb.cabath.ac.uk The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon of the carbonyl group in the ester is typically observed in the downfield region of the spectrum, reflecting its deshielded nature. Analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of all carbon atoms, confirming the molecular structure. chegg.com

¹H NMR Spectroscopy: While specific ¹H NMR spectral data for this compound is not readily available in the provided search results, the principles of ¹H NMR would allow for the identification of all non-exchangeable protons and their connectivity. The integration of the signals would correspond to the number of protons in a given environment, and the splitting patterns (spin-spin coupling) would reveal adjacent protons, thus confirming the arrangement of the ethyl, butyl, and aromatic moieties.

The following table summarizes the key spectroscopic data for the functional groups present in this compound.

Functional Group Spectroscopic Technique Characteristic Absorption/Chemical Shift Range Significance for Mechanistic Elucidation
Carbonyl (Ester)Infrared (IR) Spectroscopy~1730 cm⁻¹ (C=O stretch)Confirms the presence of the ester linkage, a key site for potential hydrolysis and interaction with biological targets.
Primary Aromatic AmineInfrared (IR) Spectroscopy~3300-3500 cm⁻¹ (N-H stretch)Verifies the presence of the amino group, which is crucial for the compound's polarity and potential hydrogen bonding interactions.
Aromatic RingInfrared (IR) Spectroscopy~1450-1600 cm⁻¹ (C=C stretch)Confirms the aromatic core of the molecule.
Alkyl Chains¹³C NMR SpectroscopyVaried shifts in the aliphatic regionConfirms the structure of the butoxy and diethylaminoethyl side chains, which influence the molecule's lipophilicity and interaction with receptors.
Carbonyl Carbon¹³C NMR SpectroscopyDownfield region (e.g., ~160-180 ppm)Provides a specific marker for the ester functional group.

By providing a detailed structural map, these spectroscopic techniques lay the groundwork for understanding how this compound interacts with its biological targets. Any changes in the spectral features upon binding can provide insights into the specific functional groups involved in the mechanism of action.

This compound, being an ester-type local anesthetic, is expected to undergo hydrolysis as a primary metabolic pathway, similar to related compounds like procaine. researchgate.netnih.gov This hydrolysis would cleave the ester bond, yielding two main metabolites: 4-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. Further metabolism of these primary metabolites can also occur.

The general strategy for metabolite identification involves administering the drug and analyzing biological samples (such as urine or plasma) using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.netoup.com The liquid chromatography step separates the various components in the sample, which are then introduced into the mass spectrometer for analysis.

Fragmentation Analysis:

In the mass spectrometer, the parent molecule and its metabolites are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to elucidate the structure of the molecule. For this compound and its potential metabolites, which are derivatives of benzoic acid, characteristic fragmentation patterns can be predicted. nih.govdocbrown.info For instance, a common fragmentation of benzoic acid derivatives in mass spectrometry is the loss of carbon dioxide (CO₂) from the carboxyl group. sci-hub.senih.gov The fragmentation of the side chains would also produce characteristic ions.

While specific experimental data on the mass spectrometric fragmentation of this compound is not detailed in the provided search results, a hypothetical fragmentation and metabolic pathway can be proposed based on the known metabolism of similar drugs and the general principles of mass spectrometry.

The following table outlines the expected primary metabolites of this compound and their hypothetical mass spectral characteristics.

Compound Structure Expected Molecular Ion (m/z) Potential Key Fragment Ions (m/z) Metabolic Pathway
This compound (cation)C₁₇H₂₈N₂O₃308.21Ions corresponding to the loss of the diethylaminoethyl group or the butoxy group.Parent Drug
4-Amino-2-butoxybenzoic acidC₁₁H₁₅NO₃209.10Loss of CO₂ (m/z 165), loss of the butyl group.Ester Hydrolysis
2-(Diethylamino)ethanolC₆H₁₅NO117.12Fragmentation of the ethyl groups.Ester Hydrolysis
N-acetyl-4-amino-2-butoxybenzoic acidC₁₃H₁₇NO₄251.12Loss of CO₂, fragmentation of the acetyl and butoxy groups.Acetylation of the primary amine

The identification of these and other potential metabolites through mass spectrometry is a critical step in the comprehensive evaluation of this compound. nih.govresearchgate.netnih.govchemrxiv.org

Vi. Pharmacokinetic and Metabolic Research of Ambutonium Bromide

Absorption and Distribution Studies of Ambutonium (B78136) Bromide

As a quaternary ammonium (B1175870) compound, Ambutonium bromide possesses a permanent positive charge, which significantly influences its absorption and distribution characteristics. Generally, such compounds are poorly and erratically absorbed from the gastrointestinal tract due to their low lipid solubility, which hinders their ability to cross biological membranes by passive diffusion.

While specific studies on this compound's absorption and distribution are not extensively detailed in publicly available literature, general principles for this class of drugs suggest that after oral administration, a significant portion of the compound would likely remain within the gastrointestinal lumen, leading to localized effects. Systemic absorption is expected to be minimal.

The distribution of quaternary ammonium compounds is typically limited, with restricted entry into the central nervous system due to the blood-brain barrier. Research on other quaternary ammonium bromide compounds, such as vecuronium (B1682833) bromide, has shown distribution primarily to the liver and kidneys, with some tissue sequestration. A study on the related compound otilonium (B12848) bromide in rats demonstrated very low plasma radioactivity levels after oral administration, indicating negligible systemic absorption, with the compound concentrating in the walls of the gastrointestinal tract, particularly the large intestine. drugbank.com It is plausible that this compound exhibits a similar distribution pattern, with a high concentration at its site of action in the gastrointestinal tract and limited systemic exposure. The bromide ion itself can be distributed throughout the body, with a notable concentration found in the skin of rats. nih.gov

Table 1: General Absorption and Distribution Characteristics of Quaternary Ammonium Compounds

ParameterGeneral CharacteristicRationale
Oral Bioavailability Low and variablePoor lipid solubility due to permanent positive charge.
Systemic Absorption MinimalInefficient passage across the gastrointestinal mucosa.
Distribution Primarily peripheralLimited ability to cross the blood-brain barrier.
Tissue Concentration Potentially higher in excretory organs (liver, kidney) and at local sites of action (GI tract).Reflects routes of elimination and local administration.

This table presents generalized data for the class of compounds and is not specific to this compound due to the lack of available data.

Metabolic Pathways and Biotransformation of this compound

The biotransformation of xenobiotics is a critical process that facilitates their elimination from the body. For this compound, metabolism would likely involve enzymatic reactions that increase its water solubility.

Based on its chemical structure, which includes a diphenylacetamide moiety and a quaternary ammonium group with ethyl and methyl substituents, several metabolic pathways can be hypothesized. These include hydroxylation of the phenyl rings, N-dealkylation of the ethyl or methyl groups from the quaternary nitrogen, and potentially hydrolysis of the amide bond.

The primary enzyme system responsible for the metabolism of many drugs is the cytochrome P450 (CYP450) superfamily located in the liver and other tissues. mdpi.com For quaternary ammonium anticholinergics, specific CYP isoenzymes such as CYP2D6 and CYP3A4 have been implicated in the oxidative metabolism of related compounds. drugbank.com For instance, the metabolism of glycopyrronium, another quaternary ammonium anticholinergic, involves several CYP enzymes, including CYP2D6, CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4. It is therefore plausible that these or other CYP isoenzymes are involved in the biotransformation of this compound.

Hydrolytic enzymes, such as esterases and amidases, could also play a role in the metabolism of this compound, specifically targeting the amide linkage.

Specific metabolites of this compound have not been detailed in the available scientific literature. However, based on the predicted metabolic pathways, potential metabolites could include hydroxylated derivatives, N-dealkylated products, and the product of amide hydrolysis, 3,3-diphenylpropanoic acid, along with the corresponding amine fragment. For example, studies on vecuronium bromide, although structurally different, have identified hydroxylated metabolites as significant products of its biotransformation. nih.gov

Table 2: Predicted Metabolites of this compound

Predicted Metabolite TypePotential StructureMetabolic Reaction
Hydroxylated Metabolite Ambutonium with a hydroxyl group on one or both phenyl rings.Aromatic hydroxylation
N-dealkylated Metabolite The resulting tertiary amine after removal of an ethyl or methyl group.N-dealkylation
Amide Hydrolysis Products 3,3-diphenylpropanoic acid and (2-aminoethyl)(ethyl)dimethylammonium.Amide hydrolysis

This table is predictive and based on the chemical structure of this compound and general metabolic pathways for related compounds.

Excretion Mechanisms of this compound

The excretion of this compound and its metabolites is expected to occur primarily through renal and biliary routes. As a quaternary ammonium compound, a significant portion of the systemically absorbed drug is likely excreted unchanged in the urine. This is a common characteristic for this class of drugs due to their high polarity. Studies on other quaternary ammonium compounds like vecuronium bromide have shown that approximately 20% of the dose is excreted unchanged in the urine, with a smaller percentage as metabolites. nih.gov

Biliary excretion is another important route for the elimination of quaternary ammonium compounds. Research on vecuronium bromide in rats demonstrated that about 40% of the injected dose was excreted in the bile as the unchanged drug and 30% as its 3-hydroxy metabolite. nih.gov

The bromide ion, once dissociated, is excreted by the kidneys, and its excretion can be influenced by the intake of chloride ions. nih.govresearchgate.net Studies in humans have shown that radio-labeled bromide is almost entirely excreted in the urine with a biological half-life of about 12 days. researchgate.net

Vii. Comparative Pharmacology and Drug Interactions of Ambutonium Bromide

Comparison of Ambutonium (B78136) Bromide with Other Muscarinic Antagonists

The clinical and pharmacological profile of a muscarinic antagonist is determined by its relative potency and its selectivity for different muscarinic receptor subtypes.

While comprehensive, direct comparative studies detailing the potency and selectivity of ambutonium bromide against a wide array of modern muscarinic antagonists are limited in the publicly available literature, early research provides some context. A 1972 study investigated the central and peripheral actions of this compound, suggesting it possesses anticholinergic properties. medkoo.com Another study from 1960 evaluated its use in managing gastrointestinal diseases, indicating a potential for effects on gastric secretion and motility, which were considered superior to oral atropine (B194438) sulfate (B86663) at the time. labnovo.com

The potency of muscarinic antagonists can vary significantly. For instance, glycopyrrolate (B1671915) is reported to be more potent than atropine in its effects. nih.gov The development of newer agents like aclidinium (B1254267) bromide has focused on achieving high affinity for all five muscarinic receptor subtypes (M1-M5) coupled with kinetic selectivity, particularly for the M3 receptor, to optimize therapeutic effects while minimizing side effects. nih.govnih.gov

Comparative Potency of Selected Muscarinic Antagonists

Drug Comparative Potency Notes
This compound Early studies suggested effects on gastric secretion and motility superior to oral atropine sulfate. labnovo.com
Atropine A benchmark tertiary amine muscarinic antagonist.
Glycopyrrolate A quaternary ammonium (B1175870) muscarinic antagonist with higher potency than atropine. nih.gov
Aclidinium bromide A potent, long-acting inhaled muscarinic antagonist with high affinity for M1-M5 receptors. nih.govnih.gov
Otilonium (B12848) bromide A quaternary ammonium compound that demonstrates prolonged binding to cell membranes. nih.gov

The diverse physiological effects of muscarinic antagonists are a direct result of their interaction with different muscarinic receptor subtypes (M1-M5), which are distributed throughout the body.

M1 Receptors: Primarily located in the central nervous system and ganglia.

M2 Receptors: Predominantly found in the heart, where they mediate vagal-induced bradycardia.

M3 Receptors: Located in smooth muscle (e.g., bronchi, bladder, gastrointestinal tract) and exocrine glands, mediating contraction and secretion, respectively.

M4 and M5 Receptors: Primarily located in the central nervous system.

The selectivity of a muscarinic antagonist for these receptor subtypes dictates its therapeutic utility and side effect profile. For example, aclidinium bromide exhibits kinetic selectivity for M3 over M2 receptors, which is a desirable characteristic for a bronchodilator as it minimizes cardiac side effects. nih.govnih.gov In contrast, pancuronium (B99182) bromide, a neuromuscular blocking agent, acts as a competitive inhibitor at the nicotinic acetylcholine (B1216132) receptor in the neuromuscular junction, with only slight vagolytic (M2 blocking) activity. wikipedia.org

Research on Pharmacodynamic Drug Interactions Involving this compound

Pharmacodynamic interactions occur when drugs with similar or opposing pharmacological effects are co-administered, leading to additive, synergistic, or antagonistic effects.

As a muscarinic antagonist, this compound would be expected to have antagonistic effects when co-administered with cholinergic agonists (e.g., bethanechol, pilocarpine) or acetylcholinesterase inhibitors (e.g., neostigmine, pyridostigmine). Cholinergic agonists directly stimulate muscarinic receptors, while acetylcholinesterase inhibitors increase the synaptic concentration of acetylcholine. The administration of this compound would counteract these effects by blocking the receptor.

Conversely, an additive anticholinergic effect would be anticipated if this compound were used concurrently with other drugs possessing antimuscarinic properties, such as certain antihistamines, tricyclic antidepressants, and other antispasmodics.

The co-administration of this compound with other agents can lead to interactions affecting specific organ systems. For instance, its effects on gastrointestinal motility could be altered by prokinetic agents. Similarly, its potential cardiovascular effects, although not well-documented, could be influenced by other drugs that affect heart rate and rhythm.

Research on Pharmacokinetic Drug Interactions Involving this compound

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another substance. There is a lack of specific research in the available literature detailing the pharmacokinetic drug interactions of this compound.

For context, the pharmacokinetics of other quaternary ammonium compounds have been studied. For instance, rocuronium (B1662866) bromide has a mean clearance of 5.2 ml/kg/min and a terminal half-life of 69 minutes. nih.gov Rapacuronium bromide exhibits a more rapid clearance. nih.gov The pharmacokinetic profile of the bromide ion itself has also been reviewed, noting its potential for cumulation and the role of chloride in its elimination. nih.gov

Potential pharmacokinetic interactions could involve drug transporters and metabolizing enzymes. For example, many drugs are substrates or inhibitors of cytochrome P450 (CYP) enzymes and transporters like P-glycoprotein (P-gp). nih.govnih.gov Whether this compound is a substrate, inhibitor, or inducer of these systems has not been elucidated in the reviewed literature.

Interactions Affecting this compound Metabolism or Excretion

Limited specific research on the metabolism and excretion of this compound necessitates a discussion grounded in the general pharmacokinetic principles of structurally similar drugs, namely quaternary ammonium compounds. These compounds are characterized by a permanently charged nitrogen atom, which significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile.

General Overview of Metabolism and Excretion of Quaternary Ammonium Compounds

Due to their charged and hydrophilic nature, quaternary ammonium compounds like this compound are not extensively metabolized in the body. Their low lipid solubility limits their ability to cross cell membranes, including the blood-brain barrier and hepatocytes where most drug metabolism occurs. wikipedia.org For other quaternary ammonium anticholinergics, such as glycopyrronium, metabolism plays a secondary role in their elimination. tga.gov.audrugbank.com When metabolism of these compounds does occur, it may involve various cytochrome P450 (CYP) enzymes, but this is generally a minor pathway. drugbank.com

The primary route of elimination for quaternary ammonium compounds is renal excretion, with the majority of the drug being excreted unchanged in the urine. wikipedia.orgnih.gov This elimination is a combination of glomerular filtration and active tubular secretion. Active secretion in the renal tubules is mediated by various drug transporters. For cationic drugs like this compound, the key transporters involved are the organic cation transporters (OCTs) on the basolateral membrane of the proximal tubule cells and the multidrug and toxin extrusion (MATE) proteins on the apical membrane. nih.govnih.gov

Potential Drug Interactions Affecting this compound Excretion

Given that renal excretion is the principal clearance mechanism for this compound, the most significant potential for drug-drug interactions lies in the competition for active tubular secretion. Co-administration of drugs that are also substrates or inhibitors of the same renal transporters can alter the pharmacokinetics of this compound. mdpi.com

Inhibition of renal transporters can lead to decreased renal clearance of this compound, resulting in higher plasma concentrations and a prolonged elimination half-life. This could potentially increase the risk of dose-related adverse effects. Conversely, induction of these transporters could enhance the renal clearance of this compound, leading to lower systemic exposure and potentially reduced efficacy.

The following table provides examples of drugs known to interact with renal transporters that are likely involved in the excretion of quaternary ammonium compounds. It is important to note that these are potential, not confirmed, interactions with this compound, as specific studies have not been conducted.

Drug Class Examples Potential Interaction with this compound Transporter(s) Involved
H2-receptor antagonists CimetidineMay decrease the renal clearance of this compound.OCT2, MATE1, MATE2-K
Antidiabetic drugs MetforminMay compete for renal secretion, potentially altering the clearance of both drugs. nih.govOCT2, MATE1, MATE2-K
Antiarrhythmic drugs Dofetilide, ProcainamideMay compete for active tubular secretion.OCT2
Antiviral drugs Lamivudine, TenofovirMay interact at the level of renal transporters.OAT1, OAT3, MRPs
Nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen, NaproxenCan inhibit organic anion transporters (OATs), which, while less likely to be the primary pathway for a cation, could be a minor route.OAT1, OAT3
Diuretics Furosemide, HydrochlorothiazideMay alter renal blood flow and compete for transporters.OAT1, OAT3

Potential Drug Interactions Affecting this compound Metabolism

While metabolism is not expected to be a major elimination pathway for this compound, the potential for metabolic drug interactions cannot be entirely dismissed without specific data. If a minor metabolic pathway exists, likely involving CYP enzymes, then co-administration of potent inhibitors or inducers of these enzymes could theoretically affect this compound concentrations.

Enzyme Inhibition: Drugs that inhibit the activity of a specific CYP enzyme responsible for this compound metabolism could lead to a modest increase in its plasma levels.

Enzyme Induction: Conversely, drugs that increase the synthesis of such an enzyme could lead to a slight decrease in this compound concentrations.

However, given the predominance of renal excretion for this class of compounds, the clinical significance of metabolic interactions is likely to be low. tga.gov.au

Viii. Research on Potential Adverse Pharmacological Effects and Safety Considerations

Mechanisms of Anticholinergic Adverse Effects (General)

Anticholinergic agents function by blocking the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors in the central and peripheral nervous system. wikipedia.orgmedicalnewstoday.com Specifically, they inhibit the parasympathetic nervous system by selectively blocking the binding of ACh to muscarinic receptors on nerve cells. wikipedia.orgnih.gov This antagonism of acetylcholine's normal function is the root cause of the wide-ranging adverse effects associated with these compounds. nih.gov The resulting symptoms can be both central and peripheral. nih.gov

The effects on various organ systems are a direct consequence of blocking muscarinic receptor stimulation:

Glandular Secretions: Muscarinic receptors, particularly M1 and M3, are prevalent in salivary glands, where their stimulation increases salivation. nih.gov Anticholinergic blockade leads to decreased salivation, resulting in dry mouth (xerostomia). nih.govnih.gov Similarly, M3 receptors in sweat glands regulate perspiration; their inhibition causes an inability to sweat (anhidrosis), which can impair the body's ability to dissipate heat and lead to hyperthermia. medicalnewstoday.comnih.gov

Cardiovascular System: In the heart, the blockade of M2 receptors leads to an increased heart rate (tachycardia). numberanalytics.com

Gastrointestinal and Urinary Tracts: Reduced gastric motility and secretion are common, which can lead to constipation. numberanalytics.com In the urinary tract, anticholinergic effects can cause urinary retention. wikipedia.orgnih.gov

Ocular Effects: The blockade of muscarinic receptors in the eye results in pupil dilation (mydriasis), which causes sensitivity to bright light (photophobia). wikipedia.org It also leads to a loss of focusing ability, causing blurred vision (cycloplegia). wikipedia.org

Central Nervous System (CNS): Anticholinergic drugs that can cross the blood-brain barrier may block muscarinic receptors in the CNS. numberanalytics.com This can lead to a range of effects including delirium, confusion, cognitive impairment, agitation, and hallucinations. medicalnewstoday.comnih.gov Older adults are particularly susceptible to these central adverse effects due to age-related changes in drug metabolism and increased sensitivity. nih.govfiveable.me

The constellation of peripheral and central anticholinergic effects is often summarized by the mnemonic: "Mad as a hatter (delirium), Blind as a bat (blurred vision), Dry as a bone (dry mouth, anhidrosis), Hot as a hare (fever), Bloated as a toad (constipation), The heart runs alone (tachycardia), Full as a flask (urinary retention), and Red as a beet (cutaneous vasodilation)." nih.gov

Table 1: Summary of General Anticholinergic Adverse Effects by System

Organ System Receptor(s) Involved (if specified) Resulting Adverse Effect(s) Citations
Central Nervous System Muscarinic Delirium, confusion, cognitive decline, memory problems, hallucinations, agitation medicalnewstoday.comnih.govnumberanalytics.comfiveable.me
Eyes Muscarinic Dilated pupils (mydriasis), blurred vision (cycloplegia), photophobia, potential for glaucoma wikipedia.orgmedicalnewstoday.com
Glands (Salivary & Sweat) M1, M3 Dry mouth (xerostomia), decreased sweating (anhidrosis) nih.gov
Cardiovascular M2 Increased heart rate (tachycardia) numberanalytics.com
Gastrointestinal Muscarinic Constipation, reduced gastric motility numberanalytics.comslideshare.net
Urinary Muscarinic Urinary retention wikipedia.orgnih.gov
Skin M3 Inability to sweat, flushing, warm skin wikipedia.orgnih.gov

Strategies for Mitigating Adverse Pharmacological Effects in Research Settings (General)

In research involving anticholinergic compounds like Ambutonium (B78136) bromide, mitigating the potential for adverse effects is a critical component of study design and execution. The cumulative effect of these drugs is often referred to as the "anticholinergic burden," and strategies aim to minimize this burden on research participants. nih.govnih.gov

Several principles and strategies are employed in research settings:

Participant Screening and Selection: Careful screening is essential to identify individuals who may be at higher risk for adverse anticholinergic effects. This is particularly crucial for older adults, who are more vulnerable due to age-related pharmacokinetic and pharmacodynamic changes. nih.gov

Dose and Duration Management: A core principle is to use the minimum dose required to achieve the research objective for the shortest possible duration. nih.gov This minimizes unnecessary exposure to the compound.

Pharmacokinetic Design: The development of structural analogues with specific pharmacokinetic properties is a key strategy. For instance, quaternary ammonium (B1175870) anticholinergics, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, are designed for minimal systemic absorption following inhalation. nps.org.au This localized action reduces the risk of systemic side effects that are common with drugs like atropine (B194438). nps.org.au

Close Monitoring and Management: Throughout a study, participants should be closely monitored for the emergence of adverse effects. nih.gov This includes teaching participants to self-monitor for common symptoms like dry mouth, constipation, or cognitive changes. nih.gov Proactively addressing any emergent effects is a key safety measure. nih.gov

Pharmacological Intervention: In cases of acute and life-threatening anticholinergic toxicity, the use of an antidote may be considered. wikipedia.org Physostigmine (B191203), a reversible acetylcholinesterase inhibitor, can be used, but its application is often controversial due to its own potential for significant adverse effects, including seizures and bradycardia. wikipedia.orgnih.gov

Deprescribing and Medication Review: In a broader clinical research context, interventions often involve a comprehensive medication review to identify and reduce the total anticholinergic burden. nih.govresearchgate.net This can involve pharmacist-led or multidisciplinary reviews with the goal of deprescribing, which is the supervised withdrawal of inappropriate medications. nih.govmdpi.com While some studies show this can reduce the anticholinergic burden, meta-analyses have shown mixed results regarding significant improvements in outcomes like falls or cognition. nih.govresearchgate.net

Table 2: Summary of Mitigation Strategies for Anticholinergic Effects in Research

Strategy Description Rationale Citations
Careful Participant Selection Screening for high-risk populations, such as older adults or those with pre-existing cognitive impairment. Reduces the likelihood of severe adverse events in vulnerable individuals. nih.govfiveable.me
Dose & Duration Optimization Using the lowest effective dose for the shortest possible time. Minimizes overall drug exposure and cumulative anticholinergic burden. nih.gov
Pharmacokinetic Modification Utilizing structural analogues (e.g., quaternary ammonium compounds) designed for poor systemic absorption. Localizes drug action and prevents widespread systemic side effects. nps.org.au
Active Monitoring Close observation of participants and education on self-monitoring for adverse effects. Allows for early detection and management of side effects before they become severe. nih.gov
Medication Review/Deprescribing Systematic review of all medications to reduce the total anticholinergic load. Aims to reverse adverse effects by reducing the cumulative impact of multiple drugs. nih.govnih.govmdpi.com
Use of Antidotes Administration of agents like physostigmine in cases of severe, acute toxicity. Reverses the anticholinergic blockade in life-threatening situations, though use is limited by its own risks. wikipedia.orgnih.gov

Ix. Research on Therapeutic Applications and Future Directions for Ambutonium Bromide

Historical and Current Research on Therapeutic Potential

Initial research on ambutonium (B78136) bromide identified it as an anticholinergic agent. medkoo.com Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors. This action leads to the relaxation of smooth muscles and a reduction in secretions. Consequently, ambutonium bromide was investigated for its potential therapeutic utility in the treatment of peptic ulcers due to its effects on gastric secretion and motility. pharmaffiliates.com It was found to be more potent than atropine (B194438) sulfate (B86663) in oral administration for these effects. pharmaffiliates.com

It is important to distinguish this compound from another compound, ambucetamide. While the names are similar, they are chemically distinct molecules with different therapeutic applications. Research into the antispasmodic properties for the relief of menstrual pain, particularly research from the 1950s, is associated with ambucetamide, not this compound. medkoo.comwikipedia.org Ambucetamide was found to inhibit the activity of the human myometrium and was noted for its effectiveness in alleviating menstrual pain. medkoo.com

Current research specifically on this compound appears to be limited, with much of the foundational research dating back several decades. There is a lack of recent, extensive clinical studies on its therapeutic potential.

Chemical CompoundCAS NumberChemical FormulaPrimary Therapeutic Investigation
This compound 115-51-5C20H27BrN2OAnticholinergic for peptic ulcers medkoo.compharmaffiliates.com
Ambucetamide 519-88-0C17H28N2O2Antispasmodic for menstrual pain medkoo.comnist.gov

Exploration of Novel Research Applications for this compound

While the primary historical focus of this compound research was on its anticholinergic effects for gastrointestinal disorders, the broader class of quaternary ammonium (B1175870) compounds has been investigated for other potential therapeutic applications. There is, however, a notable lack of specific research exploring novel applications for this compound itself.

Other quaternary ammonium bromide compounds have been a subject of research for different applications, which could theoretically suggest potential avenues for future investigation of this compound. For instance, cetrimonium (B1202521) bromide has been studied for its potential as an apoptosis-promoting anticancer agent in head and neck cancer. nih.gov Additionally, some tetraalkylammonium bromides have been investigated for their antiproliferative and antibacterial properties. chemspider.com These studies on related compounds might suggest that this compound could be a candidate for similar investigations, although no such research has been published to date.

Future Directions in this compound Research

The future of research into this compound could take several directions, building upon its known anticholinergic properties and exploring new therapeutic possibilities.

A key area for future research would be the development of analogues of this compound with greater selectivity for specific muscarinic receptor subtypes. Muscarinic receptors are found in various organs, and a lack of receptor selectivity is often associated with the side effects of anticholinergic drugs. By modifying the chemical structure of this compound, it may be possible to create new compounds that target specific receptors, for example, those in the gastrointestinal tract, without affecting receptors in other parts of the body. This could lead to a better therapeutic window and fewer adverse effects. Research in this area would involve structure-activity relationship (SAR) studies to understand how different chemical modifications affect the compound's binding affinity and selectivity.

Another avenue for future research is the investigation of this compound in combination with other therapeutic agents. wikipedia.org For conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, a multi-faceted treatment approach is often more effective. pharmaffiliates.com Antispasmodics, including anticholinergics, are sometimes used in combination with other classes of drugs, such as antidepressants, to manage symptoms. wikipedia.org Future studies could explore the synergistic effects of this compound with other medications, potentially allowing for lower doses of each drug and reducing the risk of side effects.

Potential Combination Therapy AreaRationale
Functional Gastrointestinal Disorders Combining the antispasmodic effect of an anticholinergic like this compound with a pain modulator could provide more comprehensive symptom relief. wikipedia.orgwikipedia.org
Peptic Ulcer Disease In the past, anticholinergics were used with acid-suppressing agents. While modern treatments have evolved, there could be a niche for combination therapy in specific clinical scenarios.

Modern research techniques could be applied to reinvigorate the study of this compound. Advanced computational modeling, such as molecular docking and molecular dynamics simulations, can provide insights into the interaction of this compound with muscarinic receptors at the atomic level. These methods can help in predicting the binding affinity and selectivity of this compound and its potential analogues, thereby guiding the design of new, more effective compounds.

Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, could be employed to understand the broader biological effects of this compound. For example, studying the changes in gene expression or protein levels in cells treated with this compound could reveal novel mechanisms of action and potential new therapeutic targets. These advanced approaches can provide a more comprehensive understanding of the pharmacology of this compound and open up new avenues for its therapeutic application.

Q & A

Q. What are the established synthetic routes for Ambutonium bromide, and how can its intermediates be verified?

this compound is synthesized via the reaction of N,N-dimethylethylamine with 4-bromo-2,2-diphenylbutyronitrile, followed by tetramerization and nitrile hydrolysis . To verify intermediates, researchers should employ spectroscopic techniques (e.g., 1^1H/13^13C NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment. For reproducibility, experimental protocols must detail stoichiometric ratios, reaction temperatures, and solvent systems, as outlined in standardized organic chemistry methodologies .

Q. How can researchers characterize the purity and structural integrity of this compound in experimental settings?

Purity (>98%) is validated using HPLC with UV detection, while structural integrity is confirmed via mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) . Researchers should cross-reference melting points and chromatographic retention times with literature data. For novel derivatives, elemental analysis and X-ray crystallography are recommended to establish atomic-level accuracy .

Q. What is the mechanistic basis of this compound’s activity as a muscarinic acetylcholine receptor (mAChR) antagonist?

this compound competitively inhibits mAChRs by binding to the orthosteric site, preventing acetylcholine-induced signal transduction . Methodologically, receptor affinity can be quantified using radioligand displacement assays (e.g., 3^3H-N-methylscopolamine binding), while functional activity is assessed via calcium flux or GTPγS binding assays in cell lines expressing mAChR subtypes .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data, such as divergent IC50_{50}50​ values across studies?

Discrepancies in potency data may arise from differences in receptor subtype expression (e.g., M1_1 vs. M3_3), assay conditions (e.g., buffer pH, temperature), or ligand stability . To address this, standardize protocols using recombinantly expressed receptor subtypes and include positive controls (e.g., atropine). Statistical meta-analysis of historical data can identify confounding variables .

Q. What analytical methods are optimal for detecting bromide ion release from this compound in biological systems?

Ion chromatography (IC) with conductivity detection or inductively coupled plasma mass spectrometry (ICP-MS) provides high sensitivity for quantifying bromide ions in plasma or tissue homogenates . Researchers must account for endogenous bromide levels and validate methods using spiked recovery experiments. Sample preparation should avoid oxidation steps that may alter bromide speciation .

Q. How can experimental models be optimized to study the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Use physiologically based pharmacokinetic (PBPK) modeling coupled with in vivo microdialysis to monitor drug concentrations in target tissues (e.g., gastrointestinal tract). For PD endpoints, integrate telemetry-based measurements of smooth muscle contraction in animal models. Cross-validate findings with human organoid platforms to bridge preclinical and clinical data .

Q. What strategies mitigate batch-to-batch variability in this compound during preclinical studies?

Implement quality-by-design (QbD) principles during synthesis, including strict control of reaction parameters (e.g., pH, agitation rate) . Batch variability can be minimized using orthogonal purity assays (e.g., HPLC-MS, Karl Fischer titration) and stability studies under accelerated conditions (40°C/75% RH) .

Methodological Considerations

  • Data Interpretation : Compare results with structurally related antagonists (e.g., atropine methyl bromide) to contextualize receptor selectivity .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed supplementary data on synthetic protocols and assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambutonium bromide
Reactant of Route 2
Reactant of Route 2
Ambutonium bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.